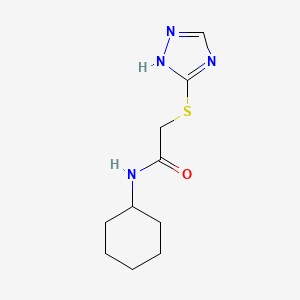

N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” is a compound that falls under the category of 1,2,4-triazole derivatives . These derivatives are known for their promising anticancer properties . The compound’s molecular formula is C16H20N4OS .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide”, involves the use of spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis process is based on a pharmacophore hybrid approach .Molecular Structure Analysis

The molecular structure of “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” was confirmed using spectroscopic techniques . The compound contains a 1,2,4-triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” include C-H functionalization and C-C, N-N, and C-N bond formation reactions .Aplicaciones Científicas De Investigación

Anticancer Agents

1,2,4-triazole derivatives, which include the compound , have been studied for their potential as anticancer agents . They have shown promising cytotoxic activity against various human cancer cell lines .

Antibacterial Agents

1,2,4-triazole compounds have been found to exhibit significant antibacterial activity . They have been used in the development of new antibacterial drugs to combat the growing problem of microbial resistance .

Tyrosinase Inhibitors

1,2,4-triazole analogues have been used as mushroom tyrosinase inhibitors . These inhibitors are important in the treatment of certain skin disorders and can also be used in the cosmetic industry to prevent skin darkening .

Drug Discovery

Synthesis of Novel Compounds

The compound can be used in the synthesis of novel compounds for various applications . For example, it can be used to create new derivatives with different properties for further study .

Research and Development

The compound is available for purchase from chemical companies like Sigma-Aldrich , which suggests that it is used in various research and development applications. It can be used in laboratory settings to study its properties and potential uses.

Safety and Hazards

Direcciones Futuras

The future directions for “N-cyclohexyl-2-(1H-1,2,4-triazol-3-ylthio)acetamide” and other 1,2,4-triazole derivatives involve further investigations to harness their optimum antibacterial potential . There is a need for the rational design and development of novel antibacterial agents incorporating 1,2,4-triazole to deal with the escalating problems of microbial resistance .

Mecanismo De Acción

Target of Action

Similar 1,2,4-triazole derivatives have been reported to show promising anticancer activity . These compounds are believed to interact with the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .

Mode of Action

It is suggested that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Biochemical Pathways

It is known that aromatase inhibitors, like some 1,2,4-triazole derivatives, can interfere with the conversion of androgens to estrogens, thereby disrupting the estrogen signaling pathway .

Pharmacokinetics

The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can potentially improve their pharmacokinetic properties .

Result of Action

Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against various human cancer cell lines .

Propiedades

IUPAC Name |

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4OS/c15-9(6-16-10-11-7-12-14-10)13-8-4-2-1-3-5-8/h7-8H,1-6H2,(H,13,15)(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKSCOZSUODMJCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NC=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclohexyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)

![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)

![N-[(3S*,4R*)-1-(2-methoxybenzyl)-4-(4-methylphenyl)-3-pyrrolidinyl]cyclopropanecarboxamide](/img/structure/B5514724.png)

![4-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanoyl}morpholine](/img/structure/B5514741.png)

![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)

![2'-[2-(1H-imidazol-1-yl)ethoxy]-N,N-dimethylbiphenyl-4-carboxamide](/img/structure/B5514763.png)

![3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)

![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)

![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)

![2-(2-methoxyethyl)-8-(N-methyl-N-phenylglycyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5514794.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-3-(4-methyl-1H-pyrazol-1-yl)propanamide](/img/structure/B5514802.png)